molecular formula C23H15Cl2N3O2 B607142 DL5050

DL5050

Cat. No.: B607142
M. Wt: 436.3 g/mol
InChI Key: UAKNSRDQWPLPHH-LGJNPRDNSA-N
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Description

DL5050 is a selective agonist for the human Constitutive Androstane Receptor (hCAR). The constitutive androstane receptor is a xenobiotic sensor that regulates the transcription of genes involved in drug disposition, energy homeostasis, and cell proliferation . Unlike nonselective hCAR agonists, this compound specifically activates hCAR without significantly affecting the closely related human pregnane X receptor (hPXR).

Chemical Reactions Analysis

DL5050 undergoes specific reactions, including oxidation, reduction, and substitution. Notably, it preferentially induces the expression of cytochrome P450 CYP2B6 (a target of hCAR) over CYP3A4 (a target of hPXR) at both the mRNA and protein levels . Common reagents and conditions for these reactions depend on the specific synthetic context.

Scientific Research Applications

DL5050 finds applications in various fields:

    Chemistry: As a tool molecule to study hCAR functions.

    Biology: Investigating gene regulation and drug metabolism.

    Medicine: Potential therapeutic applications, although further research is needed.

    Industry: Developing hCAR-specific agonists for drug development.

Mechanism of Action

DL5050’s mechanism involves binding to hCAR, which activates gene transcription. Its molecular targets and pathways are associated with drug metabolism, detoxification, and energy regulation.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.3 g/mol

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine

InChI

InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+

InChI Key

UAKNSRDQWPLPHH-LGJNPRDNSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)/C=N/OCC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DL5050;  DL-5050;  DL 5050; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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